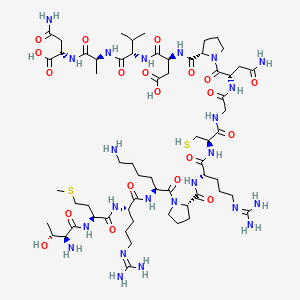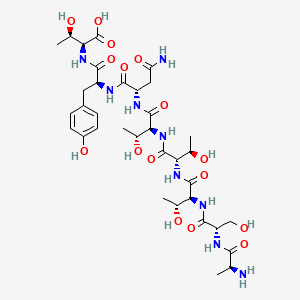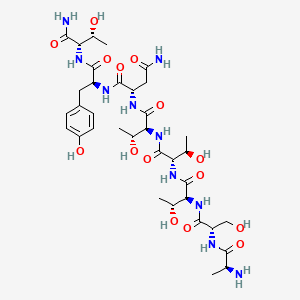
Propargyl-PEG3-Ms
Descripción general
Descripción
Propargyl-PEG3-Ms is a polyethylene glycol derivative that contains a propargyl group and a mesyl group. The propargyl group can react with azide-bearing compounds or biomolecules via copper-catalyzed azide-alkyne cycloaddition, commonly known as “click chemistry,” to yield a stable triazole linkage. The mesyl group, being a better leaving group compared to a hydroxyl group, enhances the reactivity of the compound. The hydrophilic polyethylene glycol spacer increases solubility in aqueous media .
Aplicaciones Científicas De Investigación
Propargyl-PEG3-Ms has a wide range of applications in scientific research, including:
Mecanismo De Acción
Target of Action
Propargyl-PEG3-Ms, a derivative of Polyethylene Glycol (PEG), is primarily targeted at proteins and other biomolecules . The propargyl group in this compound can react with azide-bearing compounds or biomolecules . This interaction is facilitated by copper-catalyzed azide-alkyne Click Chemistry .
Mode of Action
The mode of action of this compound involves its interaction with its targets, primarily proteins and other biomolecules. The propargyl group in this compound reacts with azide-bearing compounds or biomolecules via copper-catalyzed azide-alkyne Click Chemistry to yield a stable triazole linkage . This interaction results in the formation of stable thioether bonds .
Biochemical Pathways
This compound affects the biochemical pathways related to protein biology. The attachment of this compound to proteins and other biomolecules decreases aggregation and increases solubility . This is particularly important in proteomics and other biological research methods . Additionally, this compound may be involved in regulating the expression levels of several key genes in adipogenesis .
Pharmacokinetics
The pharmacokinetic properties of this compound are influenced by its Polyethylene Glycol (PEG) structure. PEG is non-toxic and non-immunogenic, which means it can be added to media and attached to surfaces and conjugated to molecules without interfering with cellular functions or target immunogenicities . Furthermore, the hydrophilic nature of PEG, and hence this compound, increases solubility in aqueous media , which can impact the bioavailability of the compound.
Result of Action
The result of this compound’s action at the molecular and cellular level involves changes in protein function and gene expression. By attaching to proteins and other biomolecules, this compound decreases aggregation and increases solubility . This can enhance the function of these proteins and biomolecules. Additionally, this compound may influence the expression of genes involved in lipid metabolism .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the pH level can impact the efficiency of the reaction between the propargyl group in this compound and azide-bearing compounds or biomolecules . Additionally, the presence of copper is necessary for the copper-catalyzed azide-alkyne Click Chemistry that facilitates this reaction . Therefore, the environment in which this compound is used can significantly impact its action and effectiveness.
Safety and Hazards
Direcciones Futuras
The propargyl group is a highly versatile moiety whose introduction into small-molecule building blocks opens up new synthetic pathways for further elaboration . The last decade has witnessed remarkable progress in both the synthesis of propargylation agents and their application in the synthesis and functionalization of more elaborate/complex building blocks and intermediates . This suggests that Propargyl-PEG3-Ms and similar compounds have a promising future in various applications, including the development of antibody-drug conjugates .
Análisis Bioquímico
Biochemical Properties
The propargyl group of Propargyl-PEG3-Ms can interact with azide-bearing compounds or biomolecules in the presence of copper, forming a stable triazole linkage . This interaction is a key biochemical property of this compound, enabling it to be used in a variety of biochemical applications.
Molecular Mechanism
The molecular mechanism of action of this compound involves the formation of a stable triazole linkage with azide-bearing compounds or biomolecules
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. This is largely due to the stability of the triazole linkage formed with azide-bearing compounds or biomolecules
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Propargyl-PEG3-Ms can be synthesized through a series of chemical reactions involving polyethylene glycol. The process typically starts with the modification of polyethylene glycol to introduce a propargyl group at one end and a mesyl group at the other. The carboxyl group of bifunctional polyethylene glycol is modified into a propargyl group, and then carboxyl, mercapto, or hydrazide groups are introduced to the other end by modifying the bifunctional polyethylene glycol’s hydroxyl group with succinic anhydride, cysteamide, or tert-butyl carbazate .
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale synthesis using similar reaction pathways but optimized for higher yields and purity. The reactions are carried out under controlled conditions to ensure the stability and functionality of the final product. The compound is then purified and characterized to meet industrial standards .
Análisis De Reacciones Químicas
Types of Reactions
Propargyl-PEG3-Ms undergoes various types of chemical reactions, including:
Click Chemistry Reactions: The propargyl group reacts with azide-bearing compounds in the presence of copper catalysts to form stable triazole linkages.
Nucleophilic Substitution: The mesyl group can be displaced by nucleophiles, leading to the formation of new compounds.
Common Reagents and Conditions
Copper Catalysts: Used in click chemistry reactions to facilitate the formation of triazole linkages.
Nucleophiles: Such as amines or thiols, used in nucleophilic substitution reactions.
Major Products Formed
Triazole Linkages: Formed through click chemistry reactions.
Substituted Compounds: Formed through nucleophilic substitution reactions.
Comparación Con Compuestos Similares
Similar Compounds
Propargyl-PEG3-acid: Contains a propargyl group and a carboxylic acid group.
Propargyl-PEG4-acid: Similar to Propargyl-PEG3-acid but with an additional polyethylene glycol unit.
Propargyl-PEG1-acid: Contains a shorter polyethylene glycol chain compared to Propargyl-PEG3-Ms.
Uniqueness
This compound is unique due to its combination of a propargyl group and a mesyl group, which provides enhanced reactivity and versatility in chemical reactions. The hydrophilic polyethylene glycol spacer also improves solubility in aqueous media, making it suitable for a wide range of applications .
Propiedades
IUPAC Name |
2-(2-prop-2-ynoxyethoxy)ethyl methanesulfonate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14O5S/c1-3-4-11-5-6-12-7-8-13-14(2,9)10/h1H,4-8H2,2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CNUSDGRUYDRKPO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)OCCOCCOCC#C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14O5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




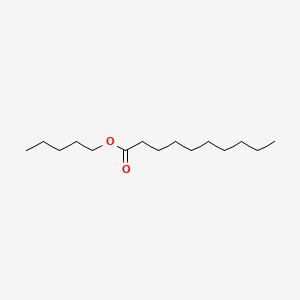

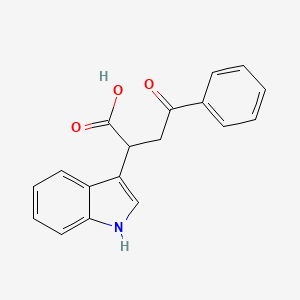

![[(2R)-3,6-dioxopiperazin-2-yl]methyl (2R,4R)-2-benzyl-2-[[(2S)-3-(2-chloro-3-hydroxy-4-methoxyphenyl)-2-(methylamino)propanoyl]-methylamino]-5-(4-hydroxyphenyl)-3-oxo-4-[[(E)-3-[2-[(E)-pent-2-enyl]phenyl]prop-2-enoyl]amino]pentanoate](/img/structure/B1679557.png)
